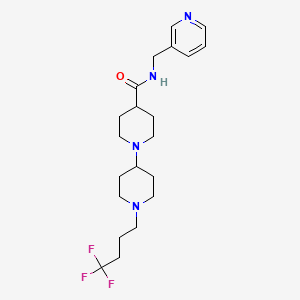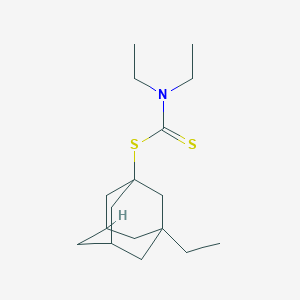![molecular formula C16H23ClN2O2 B5198444 5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5198444.png)
5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 1-(propan-2-yl)piperidine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 1-(propan-2-yl)piperidine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide.
Reduction: Formation of 2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide.
Substitution: Formation of 5-azido-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide or 5-thio-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: It is used in research to understand its effects on various biological pathways and its potential as a drug candidate.
Chemical Biology: It is used as a tool compound to study the function of specific proteins and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is unique due to the presence of the piperidine ring, which can confer specific biological activity and selectivity. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic applications.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-11(2)19-8-6-13(7-9-19)18-16(20)14-10-12(17)4-5-15(14)21-3/h4-5,10-11,13H,6-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWMHJZMXDLWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methyl-1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5198365.png)
![N'-[(2,4-difluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B5198375.png)

![N-[(4-ethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5198398.png)
![N-(3-chloro-4-methylphenyl)-3-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B5198404.png)
![1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one](/img/structure/B5198413.png)
![3-(3,4-dimethoxyphenyl)-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198414.png)

![N-[1-(PYRIDIN-4-YL)ETHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5198427.png)
![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide](/img/structure/B5198448.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5198455.png)

